Methyl 2-[(4-piperidinylcarbonyl)amino]benzoate
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Overview
Description
Methyl 2-(piperidine-4-carbonylamino)benzoate is an organic compound that features a benzoate ester linked to a piperidine ring through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(piperidine-4-carbonylamino)benzoate typically involves the reaction of methyl 2-aminobenzoate with piperidine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperidine-4-carbonylamino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-(piperidine-4-carbonylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(piperidine-4-carbonylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate: A precursor in the synthesis of methyl 2-(piperidine-4-carbonylamino)benzoate.
Piperidine-4-carboxylic acid: Another precursor used in the synthesis.
Benzofuran derivatives: Compounds with similar structural features and biological activities.
Uniqueness
Methyl 2-(piperidine-4-carbonylamino)benzoate is unique due to its specific combination of a benzoate ester and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
methyl 2-(piperidine-4-carbonylamino)benzoate |
InChI |
InChI=1S/C14H18N2O3/c1-19-14(18)11-4-2-3-5-12(11)16-13(17)10-6-8-15-9-7-10/h2-5,10,15H,6-9H2,1H3,(H,16,17) |
InChI Key |
BUQVQVPEMPNOAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCNCC2 |
Origin of Product |
United States |
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